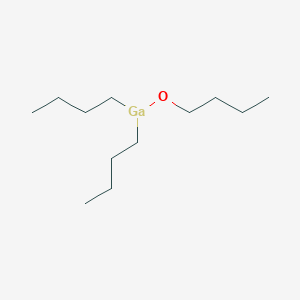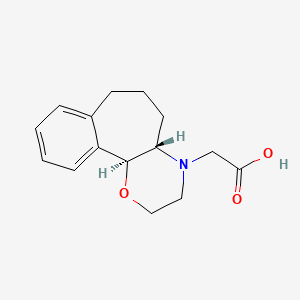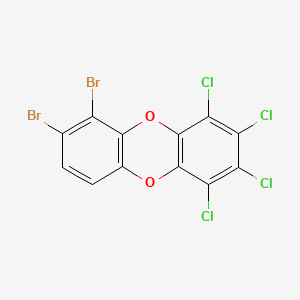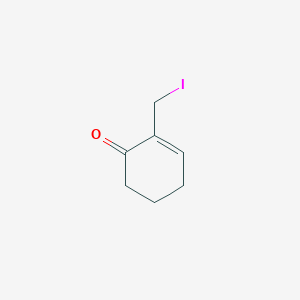![molecular formula C23H17ClN2O6 B14317866 2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate CAS No. 113802-00-9](/img/structure/B14317866.png)
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate is a chemical compound known for its unique structure and properties It is a quinolinium derivative with a nitrophenyl group attached via an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate typically involves the reaction of 2-nitrobenzaldehyde with 1-phenylquinoline in the presence of a base to form the corresponding ethenyl derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted quinolinium derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the quinolinium ring can interact with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biological pathways and exert various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(2-Nitrophenyl)ethenyl]pyridine: Similar structure but with a pyridine ring instead of a quinolinium ring.
2-[2-(2-Nitrophenyl)ethenyl]benzene: Similar structure but with a benzene ring instead of a quinolinium ring.
Uniqueness
2-[2-(2-Nitrophenyl)ethenyl]-1-phenylquinolin-1-ium perchlorate is unique due to the presence of both a nitrophenyl group and a quinolinium ring, which confer specific electronic and steric properties. These properties make it a valuable compound for various applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
113802-00-9 |
|---|---|
Molekularformel |
C23H17ClN2O6 |
Molekulargewicht |
452.8 g/mol |
IUPAC-Name |
2-[2-(2-nitrophenyl)ethenyl]-1-phenylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C23H17N2O2.ClHO4/c26-25(27)23-13-7-5-9-19(23)15-17-21-16-14-18-8-4-6-12-22(18)24(21)20-10-2-1-3-11-20;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
FTBXHZDHYFVCDI-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[N+]2=C(C=CC3=CC=CC=C32)C=CC4=CC=CC=C4[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole](/img/structure/B14317783.png)

![2-Sulfanylidene-2,3-dihydro-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14317804.png)
![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)

![2-(4-tert-Butylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14317830.png)
![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)
![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)




![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)

